molecular formula C20H30O2 B164173 5,6-dehydroarachidonic acid CAS No. 58688-54-3

5,6-dehydroarachidonic acid

Cat. No.: B164173
CAS No.: 58688-54-3
M. Wt: 302.5 g/mol
InChI Key: GIOQWSLKUVKKAO-QNEBEIHSSA-N
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Scientific Research Applications

5,6-Dehydro Arachidonic Acid has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

5,6-dehydroarachidonic Acid is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes . The inhibition occurs with an IC50 value of 10 μM in guinea pig leukocytes . This interaction with 5-LO suggests that this compound may play a role in modulating inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with 5-LO. It binds to this enzyme, inhibiting its activity and thereby reducing the production of leukotrienes . This can lead to changes in cell signaling and potentially impact gene expression related to inflammation and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dehydro Arachidonic Acid typically involves the modification of arachidonic acidThis can be achieved through various chemical reactions, including the use of acetylene derivatives and specific catalysts under controlled conditions .

Industrial Production Methods: Industrial production of 5,6-Dehydro Arachidonic Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is usually stored in ethanol solution and shipped under cold conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dehydro Arachidonic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alkenes .

Comparison with Similar Compounds

Uniqueness: 5,6-Dehydro Arachidonic Acid is unique due to the presence of an acetylene group at the 5,6 position. This structural modification imparts distinct biochemical properties, such as the ability to inhibit 5-lipoxygenase more effectively than its parent compound, arachidonic acid .

Properties

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOQWSLKUVKKAO-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58688-54-3
Record name Eicosa-8,11,14-trien-5-ynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5,6-dehydroarachidonic acid and how does it work?

A1: this compound (also known as 5,6-DHA or Eicosa-8,11,14-trien-5-ynoic acid) is a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. [, ] This cascade is responsible for producing various signaling molecules involved in inflammation and cell growth. 5,6-DHA acts by binding to the active site of 5-LO, preventing the enzyme from converting arachidonic acid into its downstream products, primarily leukotrienes. [, ]

Q2: What are the downstream effects of inhibiting 5-LO with 5,6-DHA?

A2: By inhibiting 5-LO, 5,6-DHA effectively reduces the production of leukotrienes, specifically leukotriene C4 (LTC4) and leukotriene B4 (LTB4). [] These leukotrienes are potent inflammatory mediators involved in various physiological processes like smooth muscle contraction, vascular permeability, and immune cell recruitment. [] Consequently, 5,6-DHA exhibits anti-inflammatory effects by suppressing leukotriene-mediated signaling pathways.

Q3: How does 5,6-DHA impact cell growth?

A3: Studies have shown that 5,6-DHA can inhibit the growth of various cell types, including vascular smooth muscle cells and endothelial cells. [, ] This effect is attributed to its ability to block the production of 5-LO metabolites, which are suggested to play a role in cell proliferation signaling. []

Q4: Has 5,6-DHA been used to study specific cell types?

A4: Yes, 5,6-DHA has been utilized in research to investigate the role of 5-LO in various cell types, including:

  • Fibroblasts: Research suggests that platelet-stimulated proliferation of fibroblasts is mediated by increased 5-LO activity, and this effect can be blocked by 5,6-DHA. []
  • Mast cells: Studies have demonstrated that 5,6-DHA can inhibit the release of leukotrienes from mast cells activated by various stimuli, highlighting its role in modulating mast cell degranulation and inflammatory responses. []
  • Neurons: 5,6-DHA has been shown to inhibit TRPM7 channel activity, a channel involved in neuronal cell death. This suggests a potential neuroprotective effect of 5,6-DHA. []

Q5: Are there any structural analogs of 5,6-DHA that have different effects?

A5: Yes, while 5,6-DHA specifically targets 5-LO, other structurally similar compounds like 11,12-dehydroarachidonic acid have been shown to irreversibly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. [] This highlights the importance of subtle structural variations in achieving selectivity for different enzymes within the arachidonic acid cascade.

Q6: What are the limitations of using 5,6-DHA in research?

A6: While a valuable tool in research, 5,6-DHA has limitations:

  • Specificity: Although considered a selective 5-LO inhibitor, 5,6-DHA may have off-target effects at higher concentrations. [] Researchers need to carefully consider appropriate concentrations and controls when using this compound.

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